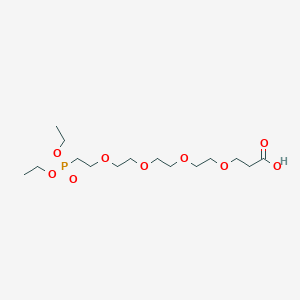
Carboxy-PEG4-phosphonic acid ethyl ester
Overview
Description
Carboxy-PEG4-phosphonic acid ethyl ester is a PEG-based PROTAC linker . It contains a carboxylic acid end group and a phosphonic acid ethyl ester moiety . The compound is used in the synthesis of PROTACs .
Synthesis Analysis
The synthesis of Carboxy-PEG4-phosphonic acid ethyl ester involves the reaction of carboxylic acids with an excess amount of alcohols in the presence of a catalytic amount of H2SO4 . The carboxylic acid can react with primary amines in the presence of activators such as EDC and HATU to form a stable amide bond .Molecular Structure Analysis
The molecular formula of Carboxy-PEG4-phosphonic acid ethyl ester is C15H31O9P . It has a molecular weight of 386.4 g/mol . The functional group of this compound is Carboxylic Acid/Phosphonic acid ethyl ester .Chemical Reactions Analysis
Carboxy-PEG4-phosphonic acid ethyl ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis
Carboxy-PEG4-phosphonic acid ethyl ester is a PEG-based compound, which increases its water solubility in aqueous media . The compound has a molecular weight of 386.38 and a molecular formula of C15H31O9P .Scientific Research Applications
Nanoparticle Stabilization
Poly(ethylene glycol)–poly(vinylphosphonic acid) block copolymers, similar in structure to Carboxy-PEG4-phosphonic acid ethyl ester, have been utilized for stabilizing iron oxide nanoparticles. These copolymers facilitate the synthesis of water-dispersible nanoparticles with controlled size and high colloidal stability (Markiewicz et al., 2016).
Helicity Induction in Polymers
Polymers bearing phosphonic acid residues, including ethyl esters, can induce a predominantly one-handed helical conformation upon complexation with chiral amines. This property is significant for applications in molecular recognition and chiral materials (Onouchi et al., 2004).
Esterification Processes
Carboxy-PEG4-phosphonic acid ethyl ester's synthesis often involves esterification processes. Efficient esterification methods have been developed for carboxylic and phosphonic acids to yield various ethyl esters under environmentally friendly conditions (Yoshino et al., 2006).
Synthesis of Derivatives
Ethyl esters of phenyl-phosphonic acids have been synthesized for applications in nucleophilic condensation, a process useful for substrates with ancillary reactive groups (Consiglio et al., 2000).
Ion-Exchange and Coordination
Polymer-bound monoprotic phosphoric acid ligands, including those with ethyl ester groups, have been developed for sorption of ions from phosphoric acid solutions. These ligands exhibit high affinity and rapid sorption kinetics for various metal ions (Zhu & Alexandratos, 2015).
Bioconjugation and Biomedical Applications
Polymers, like poly(ethylene glycol) with phosphonic acid-terminated groups, are synthesized for bioconjugation. These polymers can be functionalized for biomedical applications, such as drug delivery or as biomaterials (Zhang et al., 2010).
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31O9P/c1-3-23-25(18,24-4-2)14-13-22-12-11-21-10-9-20-8-7-19-6-5-15(16)17/h3-14H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBOZPJXNCOSFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCOCCOCCOCCC(=O)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carboxy-PEG4-phosphonic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



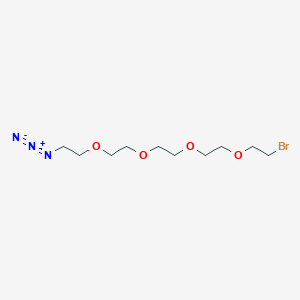
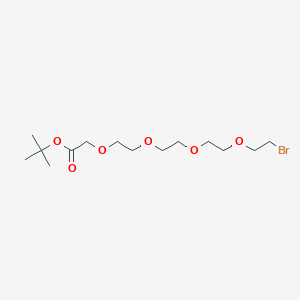
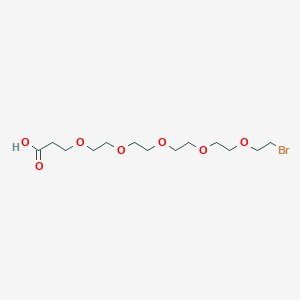
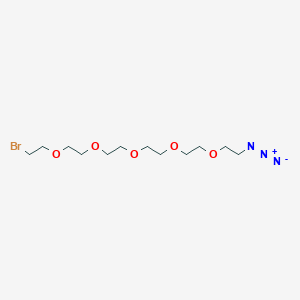
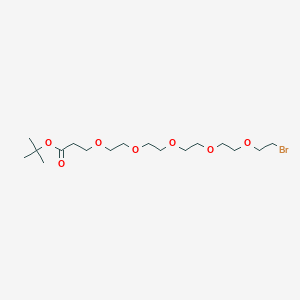
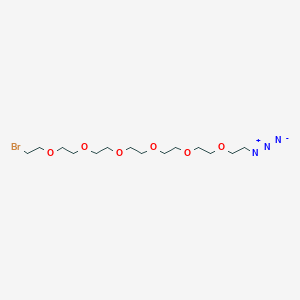


![1-(2-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B606408.png)
![Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester](/img/structure/B606409.png)

![N-[3-(1-adamantyloxy)propyl]-3-(6-methyl-1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide](/img/structure/B606415.png)
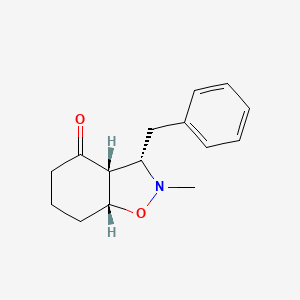
![4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B606418.png)